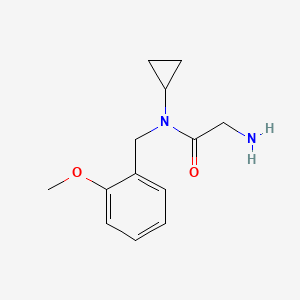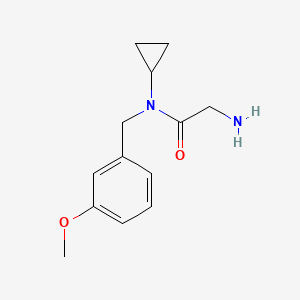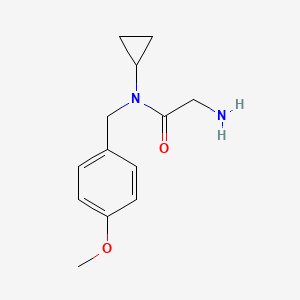![molecular formula C13H19NO3 B7844968 [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844968.png)
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid: is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isopropyl group, a 2-methoxy-benzyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2-methoxy-benzyl intermediate: This step involves the reaction of 2-methoxy-benzyl chloride with an appropriate nucleophile, such as sodium azide, to form the corresponding azide intermediate.
Reduction of the azide intermediate: The azide intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Coupling with isopropyl group: The resulting amine is then coupled with isopropyl bromide in the presence of a base, such as potassium carbonate (K2CO3), to form the isopropyl-substituted amine.
Formation of the amino-acetic acid moiety: Finally, the isopropyl-substituted amine is reacted with chloroacetic acid in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of [Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of enzymes involved in metabolic pathways. It may also interact with receptors or ion channels, influencing cellular signaling and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- [Isopropyl-(2-methoxy-benzyl)-amino]-propionic acid
- [Isopropyl-(2-methoxy-benzyl)-amino]-butyric acid
- [Isopropyl-(2-methoxy-benzyl)-amino]-valeric acid
Uniqueness
[Isopropyl-(2-methoxy-benzyl)-amino]-acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific research applications.
Properties
IUPAC Name |
2-[(2-methoxyphenyl)methyl-propan-2-ylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10(2)14(9-13(15)16)8-11-6-4-5-7-12(11)17-3/h4-7,10H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRKIEPUPHJKDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1OC)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chlorophenyl)methyl-ethylazaniumyl]acetate](/img/structure/B7844891.png)

![2-[3-(4-Chlorophenyl)sulfanylpropanoylamino]-3-methylbutanoic acid](/img/structure/B7844907.png)
![N-[4-(4-chlorobenzoyl)-3-hydroxyphenyl]acetamide](/img/structure/B7844911.png)
![3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B7844919.png)



![[Cyclopropyl-(3-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844931.png)
![[Cyclopropyl-(4-methoxy-benzyl)-amino]-acetic acid](/img/structure/B7844932.png)

![[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid](/img/structure/B7844953.png)

![[(2-Chloro-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B7844994.png)
